

# Oxazine-170 in Single-Molecule Spectroscopy: Application Notes and Protocols

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## Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

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## Introduction

**Oxazine-170** is a cationic fluorescent dye belonging to the oxazine family, recognized for its utility in various biophysical and cellular imaging applications.<sup>[1]</sup> Its favorable photophysical properties, including a high molar extinction coefficient and good quantum yield, make it a suitable candidate for single-molecule spectroscopy (SMS) studies. These notes provide an overview of **Oxazine-170**'s properties, detailed protocols for its use in single-molecule experiments, and its potential applications in life sciences and drug discovery.

## Photophysical and Chemical Properties

**Oxazine-170** exhibits distinct spectral characteristics that are crucial for its application in fluorescence-based assays. The dye's absorption and emission maxima are in the red region of the visible spectrum, which is advantageous for minimizing autofluorescence from cellular components.

Table 1: Photophysical Properties of **Oxazine-170**

Property	Value	Solvent	Reference
Absorption Maximum ( $\lambda_{abs}$ )	613.3 nm	Methanol	<a href="#">[2]</a>
Molar Extinction Coefficient ( $\epsilon$ )	83,000 cm <sup>-1</sup> M <sup>-1</sup>	Methanol	<a href="#">[2]</a> <a href="#">[3]</a>
Emission Maximum ( $\lambda_{em}$ )	~645-648 nm	Ethanol/Methanol	<a href="#">[4]</a> <a href="#">[5]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.63	Methanol	<a href="#">[2]</a>
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>3</sub> O <sup>+</sup>	-	<a href="#">[1]</a>
Molecular Weight	346.4 g/mol	-	<a href="#">[1]</a>

Note: Spectral properties can be influenced by the solvent environment and pH.[\[6\]](#)[\[7\]](#)

## Applications in Single-Molecule Spectroscopy

The characteristics of **Oxazine-170** make it a versatile tool for various single-molecule techniques:

- Single-Molecule Förster Resonance Energy Transfer (smFRET): With its emission in the red region, **Oxazine-170** can serve as an excellent acceptor dye when paired with a suitable donor dye (e.g., a cyanine dye like Cy3). This pairing allows for the study of conformational dynamics and intermolecular interactions of biomolecules.
- Single-Molecule Tracking: The brightness and photostability of **Oxazine-170** are beneficial for tracking the movement of individual molecules in real-time, providing insights into diffusion dynamics and localization within complex environments.
- High-Resolution Imaging: As with other organic fluorophores, **Oxazine-170** can be employed in super-resolution microscopy techniques to overcome the diffraction limit of light and visualize cellular structures with high precision.[\[8\]](#)

## Experimental Protocols

## Protocol 1: Labeling of Proteins with Oxazine-170

This protocol describes a general method for covalently labeling proteins with **Oxazine-170** through amine-reactive chemistry. The dye is typically modified with a reactive group like an N-hydroxysuccinimidyl (NHS) ester to facilitate conjugation to primary amines (e.g., lysine residues) on the protein surface.[9][10]

### Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Oxazine-170** NHS ester (or a similar amine-reactive derivative)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

### Procedure:

- Protein Preparation:
  - Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.[11]
- Dye Preparation:
  - Dissolve the **Oxazine-170** NHS ester in DMSO to a final concentration of 10 mg/mL immediately before use.
- Labeling Reaction:
  - Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Purification:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
  - The first colored fraction to elute contains the labeled protein.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified protein solution at 280 nm and the absorption maximum of **Oxazine-170** (~613 nm).
  - Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.[\[12\]](#)

## Protocol 2: Single-Molecule Imaging of Labeled Proteins

This protocol outlines a general workflow for imaging individual **Oxazine-170** labeled proteins using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique in single-molecule studies.

### Materials:

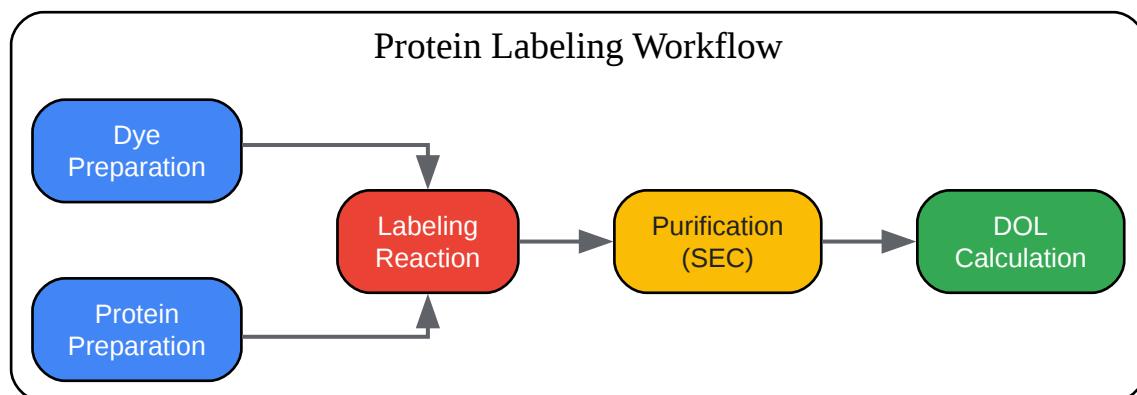
- **Oxazine-170** labeled protein
- Microscope slides and coverslips
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)
- TIRF microscope equipped with a suitable laser for excitation (e.g., ~610 nm) and a sensitive detector (e.g., EMCCD camera).

### Procedure:

- Surface Passivation:
  - Thoroughly clean microscope slides and coverslips.

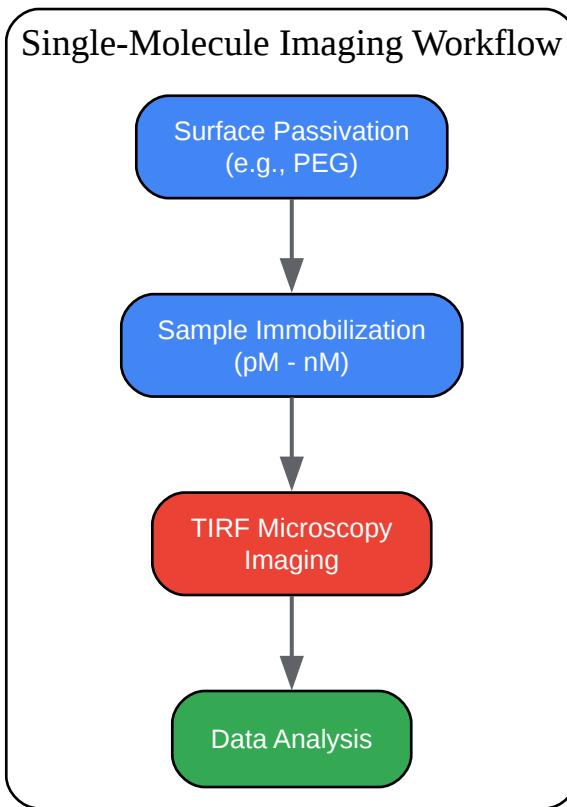
- Passivate the surface (e.g., with polyethylene glycol, PEG) to prevent non-specific binding of the labeled protein.
- Sample Immobilization:
  - Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging (pM to nM range). Specific immobilization can be achieved through biotin-streptavidin interactions or other affinity tags.
- Imaging:
  - Mount the sample on the TIRF microscope.
  - Add the imaging buffer to the sample.
  - Excite the sample with the appropriate laser and acquire data as a time-series of images.
- Data Analysis:
  - Identify and localize individual fluorescent spots.
  - Analyze the intensity, lifetime, and position of the spots over time to extract information about the molecule's behavior.

## Visualizations



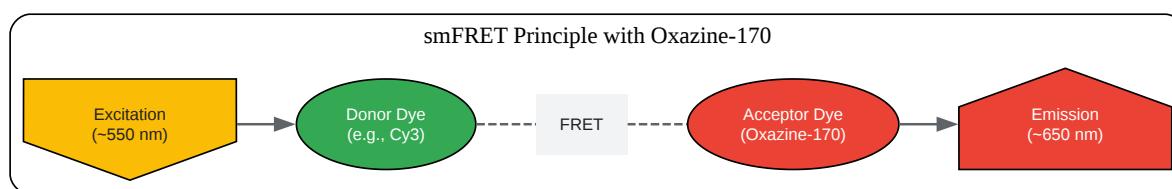
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Caption: Workflow for labeling proteins with **Oxazine-170**.



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Caption: General workflow for single-molecule imaging.



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